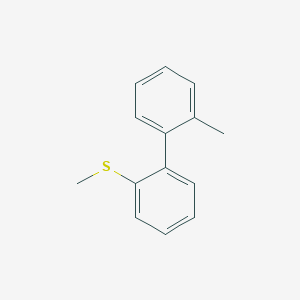

2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl

Description

Contextualization of the Biphenyl (B1667301) Core in Organic Chemistry

The biphenyl unit, consisting of two phenyl rings linked by a single carbon-carbon bond, is a foundational scaffold in modern organic chemistry. arabjchem.org Its structural and electronic properties have made it a privileged component in a diverse range of applications, from pharmaceuticals to materials science.

A key stereochemical feature of appropriately substituted biphenyls is atropisomerism . pharmaguideline.comyoutube.com When bulky substituents are present in the ortho positions of the biphenyl rings, free rotation around the central C-C bond is hindered. pharmaguideline.comyoutube.com This restricted rotation can give rise to stable, non-superimposable mirror-image isomers, a form of axial chirality. pharmaguideline.com This property is of paramount importance in the design of chiral ligands for asymmetric catalysis, where the defined three-dimensional structure of the catalyst is essential for controlling the stereochemical outcome of a reaction. nih.gov The synthesis of such chiral biphenyls has been significantly advanced by methods like the Suzuki coupling, which allows for the efficient formation of the biaryl linkage. rsc.org

Table 1: Physicochemical Properties of Biphenyl

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀ |

| Molar Mass | 154.21 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 69.2 °C |

| Boiling Point | 255 °C |

This table presents general properties of the parent biphenyl compound.

Significance of Sulfur-Containing Aromatic Systems in Advanced Chemical Synthesis

Sulfur-containing compounds are ubiquitous in nature and play a critical role in medicinal chemistry and materials science. The unique properties of the sulfur atom, such as its size, polarizability, and ability to exist in multiple oxidation states (sulfide, sulfoxide (B87167), sulfone), impart diverse reactivity and functionality to organic molecules. nih.gov

In medicinal chemistry, organosulfur compounds are found in a vast array of pharmaceuticals. researchgate.net The thiophene (B33073) ring, for example, is a common heterocyclic motif in drug discovery. researchgate.net Aryl sulfides and their oxidized derivatives are key structural units in drugs developed for various therapeutic areas. The development of synthetic methodologies for creating carbon-sulfur bonds remains a highly active area of research, with numerous strategies employed to access these valuable compounds. nih.gov

Furthermore, chiral sulfur compounds, including sulfoxides and sulfimides, have emerged as powerful chiral ligands and auxiliaries in asymmetric synthesis. researchgate.netnih.gov The sulfur atom can act as a coordinating heteroatom for metal catalysts, and its chiral environment can effectively induce enantioselectivity in chemical transformations. researchgate.netrsc.org The catalytic utility of chiral sulfides is an expanding field, with applications in reactions like asymmetric halocyclizations. rsc.org

Overview of Research Trajectories for 2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl and Related Analogues

While extensive literature exists on biphenyls and organosulfur compounds separately, the research trajectory for This compound is located at the intersection of these fields. Its specific substitution pattern—a methyl group and a methylsulfanyl group at the 2 and 2' positions, respectively—dictates its primary areas of scientific interest.

The most significant feature of this molecule is its inherent axial chirality. The presence of two different ortho substituents creates a high barrier to rotation around the biphenyl bond, making the molecule a stable atropisomer. pharmaguideline.comresearchgate.net This structural characteristic is the cornerstone of its potential applications.

Key Research Directions:

Asymmetric Catalysis: The primary research focus for this compound and its analogues is in the development of novel chiral ligands for transition metal-catalyzed reactions. The sulfur atom of the methylsulfanyl group can serve as a soft donor ligand to coordinate with various metal centers (e.g., palladium, rhodium, copper, gold). The chiral biphenyl backbone would create a well-defined chiral pocket around the metal, enabling enantioselective transformations such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. nih.govrsc.org

Organocatalysis: Beyond metal-based catalysis, there is potential for using this scaffold in organocatalysis. The sulfide (B99878) moiety could be oxidized to a chiral sulfoxide, which can itself act as a chiral organocatalyst or auxiliary to direct stereoselective reactions.

Medicinal Chemistry: The biphenyl scaffold is a known pharmacophore in various drug molecules. arabjchem.orgontosight.ai The introduction of a methylsulfanyl group can modulate lipophilicity, metabolic stability, and receptor binding interactions. Research may explore the synthesis of libraries based on this core structure to screen for biological activity against various therapeutic targets.

Materials Science: Substituted biphenyls are investigated for their applications in organic electronics. royalsocietypublishing.org The introduction of a sulfur-containing group can influence the electronic properties, such as the HOMO/LUMO energy levels, and impact charge transport characteristics. Analogues of This compound could be explored as components in organic semiconductors or emitters in OLEDs. nih.govbeilstein-journals.org

The synthesis of this molecule and its derivatives likely relies on modern cross-coupling methodologies, such as the Suzuki or Ullmann reactions, to construct the sterically hindered biphenyl core. nih.govrsc.org Subsequent research would involve the resolution of its enantiomers or the development of an atroposelective synthesis to access the single, optically pure isomers required for applications in asymmetric catalysis and medicinal chemistry.

Scope and Academic Focus of the Research Outline

This article provides a focused examination of the chemical compound This compound . The content is structured to first establish the fundamental importance of its core components: the biphenyl scaffold in organic chemistry and the role of sulfur-containing aromatic systems in modern synthesis. It then synthesizes this foundational knowledge to outline the primary, scientifically-grounded research trajectories for the title compound and its related analogues. The academic focus is maintained on the molecular structure, its inherent stereochemical properties, and its potential applications in the fields of catalysis, medicinal chemistry, and materials science, based on established chemical principles.

Structure

3D Structure

Properties

CAS No. |

38351-01-8 |

|---|---|

Molecular Formula |

C14H14S |

Molecular Weight |

214.33 g/mol |

IUPAC Name |

1-methyl-2-(2-methylsulfanylphenyl)benzene |

InChI |

InChI=1S/C14H14S/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15-2/h3-10H,1-2H3 |

InChI Key |

ZMFHUJSPRVMDJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2SC |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetic Profiles Pertinent to 2 Methyl 2 Methylsulfanyl 1,1 Biphenyl Synthesis and Transformations

Mechanistic Pathways of Cross-Coupling Reactions Affecting Biphenyl (B1667301) Formation

The formation of the 1,1'-biphenyl backbone of 2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The most common of these is the Palladium-catalyzed Suzuki-Miyaura coupling, though related methods like the Negishi and Kumada couplings are also applicable. researchgate.netnih.gov The generally accepted catalytic cycle for these palladium-catalyzed reactions involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govwildlife-biodiversity.com

Oxidative Addition : The cycle typically initiates with the oxidative addition of an aryl halide (e.g., 2-bromotoluene (B146081) or 2-bromo(methylsulfanyl)benzene) to a coordinatively unsaturated Palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and forms a Pd(II) intermediate. nih.gov For sterically hindered substrates, such as those required for this synthesis, this step can be challenging and is often a rate-determining factor. researchgate.net

Transmetalation : In this step, the organic group from an organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling or an organozinc reagent in Negishi coupling) is transferred to the Pd(II) complex, displacing the halide. nih.gov This forms a diorganopalladium(II) complex. The presence of a base is crucial in the Suzuki-Miyaura pathway to facilitate the formation of a more nucleophilic borate (B1201080) species. nih.gov

Reductive Elimination : This is the final step, where the two organic groups on the Pd(II) complex couple and are eliminated from the metal center to form the C-C bond of the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govnih.gov For sterically congested biaryls, reductive elimination can be slow and may become the rate-limiting step of the entire process. nih.gov

Alternative pathways, such as those involving radical mechanisms, have been proposed for certain transition metals like nickel, particularly when dealing with alkyl halides, though they are less common for the sp²-sp² coupling required for biphenyl synthesis. nih.gov Another approach involves the pyrolytic or oxidative dehydrogenation of benzene, but this lacks the regioselectivity needed for specifically substituted biphenyls. aiche.org

Proposed Mechanisms for Transformations of Methylsulfanyl and Biphenyl Moieties

The methylsulfanyl (-SMe) and biphenyl groups in this compound can undergo various transformations. The sulfur atom in the methylsulfanyl group can act as a directing group in C-H activation reactions, facilitating further functionalization of the aromatic rings.

Chelation-Assisted C-H Activation: The methylsulfanyl group can serve as a directing group, coordinating to a transition metal catalyst (e.g., Palladium) and directing C-H activation to an ortho position. chemistryviews.org This chelation-assisted mechanism allows for the selective introduction of new functional groups. For instance, a Pd-catalyst can coordinate to the sulfur atom, enabling the arylation of a C-H bond adjacent to the sulfur-bearing ring. chemistryviews.org This approach overcomes challenges associated with catalyst deactivation by sulfur species.

Oxidative Transformations: The methylsulfanyl group is susceptible to oxidation, which can be a deliberate transformation or an unwanted side reaction. Oxidation can convert the sulfide (B99878) to a sulfoxide (B87167) or a sulfone, altering the electronic properties and steric profile of the molecule.

Biphenyl Moiety Transformations: The biphenyl core itself can be modified. For example, under certain conditions, C-H bonds on either ring can be activated and functionalized. mdpi.com Additionally, biological transformation pathways have been studied, where fungi can hydroxylate the biphenyl rings and even cleave the aromatic structure, though these are distinct from synthetic chemical transformations. nih.gov

Kinetic Studies and Determinants of Reaction Rates

For sterically demanding Suzuki-Miyaura couplings, the rate-determining step can shift depending on the specific components of the reaction. While oxidative addition is often slow with unreactive aryl chlorides, for hindered aryl bromides, the reductive elimination step is frequently the slowest step in the catalytic cycle. nih.gov The steric clash between the ortho-substituents (the methyl and methylsulfanyl groups) in the diorganopalladium(II) intermediate hinders the conformational changes required for C-C bond formation.

Influence of Catalytic Systems and Ligand Structures on Reaction Selectivity

The choice of the catalytic system, particularly the supporting ligand, is paramount in controlling the selectivity and efficiency of the synthesis of this compound. The steric hindrance imposed by the ortho-substituents necessitates the use of specialized ligands that can promote the challenging steps of the catalytic cycle. nih.govaiche.org

Ligand Effects: Bulky and electron-rich ligands are generally required for the successful coupling of sterically hindered substrates. rsc.org These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and accelerate both oxidative addition and reductive elimination. nih.gov

Phosphine (B1218219) Ligands: Biarylphosphine ligands (e.g., SPhos) and ferrocene-based ligands (e.g., dppf) are highly effective. Their bulk facilitates the reductive elimination step, while their electron-donating nature promotes oxidative addition. researchgate.netrsc.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can form very stable complexes with palladium. Their steric bulk can be finely tuned to create a highly active catalyst for coupling hindered substrates. rsc.orgorganic-chemistry.org

The table below summarizes the effect of different ligand types on the outcomes of cross-coupling reactions for sterically hindered biaryls.

| Ligand Type | Key Structural Feature | Impact on Reaction | Typical Application |

|---|---|---|---|

| Bulky Monophosphines (e.g., SPhos, XPhos) | Biaryl backbone, large cone angle | Accelerates reductive elimination, stabilizes active Pd(0) species. researchgate.net | Synthesis of tri- and tetra-ortho-substituted biaryls. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donor, sterically tunable | Forms robust catalysts, effective for unreactive substrates like aryl chlorides. rsc.orgorganic-chemistry.org | Coupling of sterically demanding aryl chlorides and bromides. organic-chemistry.org |

| Chelating Diphosphines (e.g., dppf) | Bidentate, specific bite angle | Can influence stereoselectivity and catalyst stability. rsc.orgbeilstein-journals.org | Can lead to inversion of stereochemistry in certain vinyl couplings. beilstein-journals.org |

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of 2 Methyl 2 Methylsulfanyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most crucial steps in the structural analysis of 2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the two different phenyl rings, as well as singlets for the methyl (-CH₃) and methylsulfanyl (-SCH₃) groups. Due to the substitution pattern, the aromatic region (typically δ 7.0-8.0 ppm) would display a complex series of multiplets (doublets, triplets, etc.) resulting from spin-spin coupling between adjacent protons. The chemical shifts of these aromatic protons are influenced by the electronic effects of the methyl and methylsulfanyl substituents. The methyl group protons would likely appear as a singlet around δ 2.3-2.5 ppm, while the methylsulfanyl protons would also be a singlet, typically found in the δ 2.4-2.6 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The spectrum for this compound would show 14 distinct signals, corresponding to the 13 unique carbon atoms in the biphenyl (B1667301) backbone and the two methyl carbons. The aromatic carbons would resonate in the δ 120-145 ppm range. The carbon atoms directly attached to the substituents (C2 and C2') and the carbons forming the biphenyl bond (C1 and C1') would have characteristic chemical shifts. The methyl carbon signal would be expected in the upfield region (δ 15-25 ppm), and the methylsulfanyl carbon would also appear in this region, with a slightly different chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following table is a generalized prediction. Actual experimental values may vary based on solvent and experimental conditions. Specific, published data for this exact compound is not currently available.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CHs | 7.0 - 7.8 (multiplets) | 120 - 140 |

| Quaternary Aromatic Cs | N/A | 135 - 145 |

| -CH₃ | ~2.4 (singlet) | ~20 |

| -SCH₃ | ~2.5 (singlet) | ~16 |

Two-Dimensional NMR Experiments for Structural Correlations (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are necessary to definitively assemble the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons on each of the phenyl rings, allowing for the unambiguous assignment of protons within each spin system. It helps to trace the connectivity of protons separated by two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This is crucial for assigning the ¹³C signals for all the protonated aromatic carbons and the two methyl groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.

For this compound (C₁₄H₁₄S), the molecular weight is 214.33 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at an m/z value very close to its calculated exact mass, confirming the elemental composition.

Electron Ionization (EI) is a common MS technique that causes extensive fragmentation of the molecule. The analysis of these fragments provides a "fingerprint" that helps in structural confirmation. Key fragmentation pathways for this compound might include:

Loss of a methyl radical (•CH₃) from the methylsulfanyl group, leading to a fragment ion at [M-15]⁺.

Loss of the entire methylsulfanyl group (•SCH₃), resulting in an ion at [M-47]⁺.

Cleavage of the biphenyl bond, leading to ions corresponding to the substituted phenyl fragments.

Rearrangement reactions, which are common in the fragmentation of aromatic compounds.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2970-2850 | C-H stretch | Aliphatic (-CH₃) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1380 | C-H bend | -CH₃ |

| ~750 | C-H out-of-plane bend | ortho-disubstituted ring |

| 770-730 & 710-690 | C-H out-of-plane bend | Monosubstituted ring pattern (from the other ring) |

| ~690 | C-S stretch | Thioether (-SCH₃) |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a molecule and provides information on vibrational modes. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the aromatic backbone of biphenyl derivatives.

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring C=C stretching vibrations (around 1600 cm⁻¹) and the ring "breathing" modes. researchgate.net The C-S stretching vibration of the methylsulfanyl group would also be observable. While specific applications for this molecule are not documented, Raman spectroscopy is broadly used in materials science and pharmaceutical analysis to identify aromatic compounds and study their conformations. nih.gov For substituted biphenyls, Raman spectroscopy can be sensitive to the dihedral angle between the two phenyl rings, providing insights into the molecular conformation.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the conjugated π-system of aromatic molecules like this compound. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For the biphenyl core, electronic transitions are primarily of the π → π* type, involving the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated system. The degree of conjugation between the two phenyl rings, which is dependent on the dihedral angle between them, significantly influences the energy of these transitions. Steric hindrance from ortho-substituents, such as the methyl group in the 2-position, forces the rings out of planarity, which can decrease the extent of π-conjugation and typically leads to a hypsochromic (blue) shift in the main absorption bands compared to a planar biphenyl system. libretexts.org

The UV-Vis spectrum of the closely related compound, 2-methylbiphenyl, provides a foundational reference. nist.gov Its absorption characteristics are dominated by the π → π* transitions of the twisted biphenyl scaffold.

Interactive Data Table: UV-Vis Absorption Data for 2-Methylbiphenyl Data sourced from NIST Chemistry WebBook nist.gov

| Wavelength (λmax) | Molar Absorptivity (log ε) | Solvent | Attributed Transition |

|---|---|---|---|

| ~235 nm | ~4.0 | Not Specified | π → π* (K-band) |

| ~270 nm | ~3.0 | Not Specified | π → π* (B-band) |

The introduction of a 2'-(methylsulfanyl) group is expected to modulate this spectrum in several ways. The sulfur atom possesses lone pairs of non-bonding electrons (n-electrons), which can introduce new, lower-energy n → π* transitions. These transitions are typically weak (low molar absorptivity) and may be observed as a shoulder on the main π → π* absorption bands. Furthermore, the methylsulfanyl group can act as an auxochrome, potentially extending the conjugation of the π-system through its lone pairs. This effect would likely cause a bathochromic (red) shift in the π → π* absorption maxima, moving them to longer wavelengths.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. carleton.edu By analyzing the pattern of diffracted X-rays from a crystal, one can deduce the precise solid-state molecular architecture, including the conformation of the molecule and how multiple molecules pack together to form the crystal lattice.

For a compound like this compound, single-crystal X-ray diffraction (SC-XRD) would provide the most precise structural information. researchgate.net This technique yields the exact coordinates of each atom in the crystal's unit cell, allowing for the accurate determination of bond lengths, bond angles, and torsion (dihedral) angles. carleton.edu

Although a crystal structure for this compound has not been reported in the surveyed literature, an SC-XRD experiment would yield a set of crystallographic parameters. These parameters define the size and shape of the unit cell and the symmetry of the crystal packing. A hypothetical data table below illustrates the type of information that would be obtained from such an analysis.

Interactive Data Table: Illustrative Crystallographic Data from SC-XRD This table is a representation of typical data obtained from an SC-XRD experiment and is not actual data for the title compound.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C14H14S |

| Formula Weight | The molar mass of the compound. | 214.33 g/mol |

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c [Å] | The lengths of the unit cell axes. | a = 10.1, b = 12.5, c = 9.8 |

| α, β, γ [°] | The angles of the unit cell. | α = 90, β = 105.2, γ = 90 |

| Volume [ų] | The volume of the unit cell. | 1195.4 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | ~0.05 |

A key finding from this analysis would be the inter-ring dihedral angle. Due to the steric clash between the ortho-substituents (methyl and methylsulfanyl groups), this angle is expected to be significantly non-planar, likely greater than the ~45° observed for biphenyl itself. libretexts.org

The data from an SC-XRD experiment also reveals how molecules are arranged in the crystal lattice, which is governed by a network of non-covalent intermolecular interactions. mdpi.com For this compound, several types of interactions would be anticipated to direct the crystal packing.

π-π Stacking Interactions: The electron-rich aromatic rings can stack upon one another. These interactions are sensitive to the orientation and electronic nature of the substituents. rsc.org The packing would likely adopt an offset or herringbone arrangement to minimize electrostatic repulsion and maximize attraction, rather than a direct face-to-face stacking. researchgate.net

C-H···π Interactions: The hydrogen atoms of the methyl groups and the aromatic rings can act as weak hydrogen bond donors to the π-face of an adjacent aromatic ring. nih.gov These interactions are a significant directional force in the packing of many aromatic hydrocarbons.

Sulfur-Containing Interactions: The sulfur atom of the methylsulfanyl group can participate in specific non-covalent interactions. Weak C-H···S hydrogen bonds, where a hydrogen from a methyl group or an aromatic ring on a neighboring molecule interacts with the sulfur atom, are commonly observed in the crystal structures of sulfur-containing compounds and play a role in stabilizing the supramolecular assembly. nih.gov

The interplay of these attractive forces dictates the final, most thermodynamically stable crystal structure, influencing physical properties such as melting point and solubility.

Exploration of Chemical Reactivity and Design of Advanced Synthetic Derivatives of 2 Methyl 2 Methylsulfanyl 1,1 Biphenyl

Reactivity of the Methylsulfanyl Moiety

The methylsulfanyl (-SCH₃) group is a key site of chemical reactivity in the molecule. The sulfur atom, with its lone pairs of electrons and its ability to exist in multiple oxidation states, can participate in a variety of reactions, including oxidations and processes involving nucleophilic or electrophilic attack.

The oxidation of the sulfide (B99878) group to the corresponding sulfoxide (B87167) and sulfone represents one of the most fundamental transformations of 2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl. These reactions are not only important for modifying the electronic and steric properties of the molecule but also serve as a route to new classes of derivatives with potentially unique biological and material properties. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone by careful choice of the oxidant and reaction conditions. researchgate.net

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. sci-hub.se The reaction can be performed under catalyst-free conditions for dialkyl and alkyl aryl sulfides, or in the presence of catalysts like sodium tungstate for less reactive diaryl sulfides to achieve high yields of sulfones. sci-hub.se Other powerful oxidants include meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (KMnO₄), and Oxone®. researchgate.netorientjchem.org The choice of catalyst can be crucial for selectivity; for instance, tantalum carbide has been shown to catalyze the oxidation to sulfoxides, while niobium carbide promotes the formation of sulfones. organic-chemistry.orgorganic-chemistry.org

The progressive oxidation from sulfide to sulfoxide and then to sulfone significantly alters the geometry and electronic nature of the sulfur center. The sulfoxide introduces a chiral center at the sulfur atom, while the sulfone group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.

| Oxidizing System | Target Product | Key Features |

| 30% H₂O₂ | Sulfoxide or Sulfone | Can be catalyst-free for reactive sulfides; requires catalysts like Na₂WO₄ for complete oxidation to sulfones. sci-hub.se |

| H₂O₂ / Tantalum Carbide | Sulfoxide | High yield and selectivity for sulfoxide. organic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfone | Efficiently affords the corresponding sulfone. organic-chemistry.org |

| m-CPBA | Sulfoxide or Sulfone | Common laboratory oxidant; stoichiometry controls the oxidation level. |

| Selectfluor | Sulfoxide or Sulfone | Utilizes H₂O as the oxygen source; reactions are fast and high-yielding. |

| I₂O₅ | Vinyl Sulfones | Used in oxidative coupling of alkenes with thiols. organic-chemistry.org |

This table provides an interactive overview of common methods for the oxidation of sulfides.

The sulfur atom in the methylsulfanyl group exhibits dual reactivity. Its lone pair of electrons allows it to act as a nucleophile, while its ability to accommodate an expanded octet allows it to be attacked by nucleophiles in certain contexts, particularly when part of a good leaving group.

Nucleophilic Character: Sulfur compounds are generally more powerful nucleophiles than their oxygen analogues. libretexts.org The sulfur atom in this compound can react with electrophiles, such as alkyl halides, to form ternary sulfonium (B1226848) salts. libretexts.org This alkylation reaction transforms the neutral sulfide into a positively charged sulfonium ion, which can then be used in further synthetic applications, for example, as a leaving group or in ylide formation.

Electrophilic Character: While less common for simple sulfides, the sulfur atom can act as an electrophile. This behavior is more pronounced in its oxidized forms (sulfoxides and sulfones) or when bonded to an electron-withdrawing group. For instance, in sulfonyl chlorides, the sulfur atom is highly electrophilic and readily undergoes nucleophilic substitution. researchgate.net While this compound itself is not a sulfonyl chloride, this reactivity highlights the potential for the sulfur center to act as an electrophile after suitable functionalization. Reactions involving nucleophilic attack at the sulfur of the unoxidized methylsulfanyl group are less common but can be envisaged in specific contexts, such as in radical reactions or through activation with specific reagents.

Chemical Transformations of the Biphenyl (B1667301) Core

The biphenyl framework is relatively non-reactive but can be functionalized through electrophilic substitution or modern cross-coupling methodologies. arabjchem.org The existing methyl and methylsulfanyl substituents on the two phenyl rings direct the position of new incoming groups, allowing for regioselective transformations.

The introduction of new functional groups onto the biphenyl core is governed by the directing effects of the pre-existing methyl and methylsulfanyl groups. Both are ortho-, para-directing and activating groups for electrophilic aromatic substitution. However, the steric hindrance imposed by the biphenyl twist and the substituents themselves plays a crucial role in determining the final regiochemical outcome.

Common electrophilic substitution reactions that can be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although these reactions can be complicated by the sensitivity of the methylsulfanyl group.

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a more versatile and regioselective method for introducing new aryl or alkyl groups. nih.govajgreenchem.com This would typically require prior conversion of a C-H bond into a C-Halogen or C-OTf bond on the biphenyl core to serve as the coupling handle.

Expanding the aromatic system involves the annulation of additional rings onto the biphenyl core. This can lead to the formation of polycyclic aromatic hydrocarbons (PAHs) or extended heterocyclic systems with unique photophysical properties. Strategies for ring expansion often involve multi-step sequences. For example, a substituent introduced in section 6.2.1 could be elaborated into a new ring. An acyl group introduced via Friedel-Crafts acylation could serve as a handle for a condensation reaction (e.g., Friedländer annulation to form a quinoline ring) or a cyclization reaction to build a new carbocyclic or heterocyclic ring.

Synthesis of Analogues with Modified Biphenyl Substitution Patterns or Alkylthio Linkages

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the properties of materials. doaj.orgresearchgate.net Modifications can be targeted at the biphenyl substitution pattern or the nature of the alkylthio group.

Modified Biphenyl Substitution: The powerful Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing substituted biphenyls. nih.govresearchgate.net Analogues of the target molecule can be synthesized by coupling an appropriately substituted arylboronic acid with a substituted aryl halide. For example, to vary the substitution on the methyl-bearing ring, one could couple (2-(methylsulfanyl)phenyl)boronic acid with various substituted 2-halotoluenes. Conversely, to modify the other ring, 2-methylphenylboronic acid could be coupled with various substituted 2-halo-thioanisoles.

| Reactant A | Reactant B | Product Analogue |

| (2-(Methylsulfanyl)phenyl)boronic acid | 1-Bromo-2-fluoro-3-methylbenzene | 3'-Fluoro-2-methyl-2'-(methylsulfanyl)-1,1'-biphenyl |

| (4-Chloro-2-methylphenyl)boronic acid | 1-Iodo-2-(methylsulfanyl)benzene | 4-Chloro-2-methyl-2'-(methylsulfanyl)-1,1'-biphenyl |

| 2-Methylphenylboronic acid | 1-Bromo-4-fluoro-2-(methylsulfanyl)benzene | 4'-Fluoro-2-methyl-2'-(methylsulfanyl)-1,1'-biphenyl |

This interactive table illustrates the flexibility of the Suzuki coupling for generating diverse biphenyl analogues.

Modified Alkylthio Linkages: Analogues with different alkylthio groups (e.g., -SEt, -SPr) can be prepared by starting with the corresponding 2-halo-thioethers (e.g., 1-bromo-2-(ethylthio)benzene). These precursors can be synthesized via nucleophilic substitution of a suitable dihalobenzene with the desired sodium thiolate. The subsequent cross-coupling reaction would proceed as described above to yield the final biphenyl derivative with a modified alkylthio chain.

Advanced Research Applications in Chemical Sciences

Application as Ligands in Organometallic Chemistry and Catalysis

The foundational structure of 2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl, featuring a biphenyl (B1667301) backbone with both a methyl and a methylsulfanyl substituent, suggests its potential as a ligand in organometallic chemistry. The thioether group offers a soft sulfur donor atom, while the biphenyl scaffold provides steric bulk and potential for chirality, characteristics often sought in ligand design.

Design Principles for Chiral and Achiral Ligand Systems

In theory, the atropisomeric chirality arising from hindered rotation around the biphenyl C-C single bond could be exploited in the design of chiral ligands based on this scaffold. The presence of ortho substituents (methyl and methylsulfanyl groups) is a key design element for creating stable atropisomers. The sulfur atom could serve as a coordination site to a metal center, and its electronic properties, influenced by the methyl group, could modulate the catalytic activity of the resulting metal complex. For achiral systems, the focus would be on the steric and electronic effects of the substituents to influence catalytic outcomes without inducing stereoselectivity.

Influence on Catalytic Efficiency and Stereoselectivity in Organic Transformations

Hypothetically, palladium complexes bearing a ligand like this compound could be active in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The thioether moiety could influence the oxidative addition and reductive elimination steps of the catalytic cycle. In asymmetric catalysis, a chiral version of this ligand would be necessary to induce enantioselectivity. The degree of stereocontrol would depend on the conformational rigidity of the ligand-metal complex and the nature of the substrate.

Role as Intermediates and Building Blocks in Complex Organic Synthesis

The bifunctional nature of this compound, with its reactive sites, could theoretically make it a valuable intermediate in the synthesis of more complex molecules.

Precursors for Advanced Organic Materials and Specialty Chemicals

The biphenyl unit is a common component in liquid crystals and conjugated polymers. The methyl and methylsulfanyl groups could be chemically modified to introduce other functionalities, allowing for the synthesis of tailored organic materials. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties and solubility of any resulting materials.

Synthetic Scaffolds in Medicinal Chemistry Design

Biphenyl structures are prevalent in many pharmaceutical compounds. The substituents on this compound could interact with biological targets. Sulfur-containing functional groups, in particular, are known to participate in various interactions within protein binding sites. This molecule could serve as a starting point for the development of new therapeutic agents, although no such applications have been reported.

Potential in Materials Science Research, e.g., Photochromic Systems

The steric hindrance provided by the ortho substituents in this compound might influence its photophysical properties. In some sterically crowded molecules, photochromism—a reversible transformation between two forms with different absorption spectra upon light irradiation—can be observed. However, there is no experimental evidence to suggest that this specific compound exhibits photochromic behavior. Research into similarly structured, sterically hindered biphenyls could provide insights into this potential but remains speculative for this particular molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl, and how can purity be optimized?

- Methodology :

- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling for biphenyl backbone assembly. A brominated phenyl ring can react with a methylsulfanyl-substituted boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) .

- Functionalization : Post-coupling, introduce methyl groups via alkylation or methylation agents (e.g., methyl iodide with a base like NaH) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfanyl protons at δ ~2.5 ppm; aromatic protons split due to biphenyl dihedral angles) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between biphenyl rings typically range 40–60°) .

- MS (EI/ESI) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 244) .

Q. How does the methylsulfanyl group influence the compound’s physicochemical stability?

- Stability Assessment :

- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C common for biphenyls) .

- Hydrolytic Stability : Test in acidic/basic conditions (e.g., pH 1–13 at 25°C for 24h; methylsulfanyl groups are generally stable but may oxidize under strong oxidizers) .

Advanced Research Questions

Q. How can intermolecular interactions in crystalline this compound be analyzed to predict packing efficiency?

- Advanced Techniques :

- Hirshfeld Surface Analysis : Quantify interactions (e.g., S···H contacts contribute ~8% to crystal packing; π-π stacking distances ~3.6 Å) .

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compare experimental vs. theoretical bond lengths (<0.02 Å deviation) .

Q. What strategies resolve contradictions in reactivity data caused by substituent positioning?

- Case Study :

- Substituent Effects : Compare methylsulfanyl (electron-donating) vs. nitro (electron-withdrawing) groups at the 2' position. Use Hammett plots to correlate substituent constants (σ) with reaction rates (e.g., sulfanyl groups reduce electrophilic substitution rates by 30% vs. nitro) .

- Controlled Experiments : Replicate reactions under inert atmospheres to isolate steric vs. electronic effects .

Q. How can computational modeling predict the compound’s bioactivity against pharmacological targets?

- Protocol :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Methylsulfanyl may form hydrophobic interactions (binding energy ≤ -7.0 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Process Optimization :

- Batch vs. Flow Chemistry : Transitioning from batch (70% yield) to continuous flow (85% yield) reduces side-product formation via precise temperature control (80°C ± 2°C) .

- Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica to reuse 5+ cycles with <5% activity loss .

Data Gaps and Future Directions

Q. Why are there discrepancies in bioaccumulation data for structurally similar biphenyl derivatives?

- Critical Analysis :

- Data Limitations : For diisopropyl-1,1'-biphenyl, only one experimental BCF value exists (BCF = 104,721), but insufficient data precludes Annex D compliance .

- Recommendations : Conduct OECD 305 assays for this compound to measure BCF in fish models .

Q. How can substituent halogenation alter the compound’s application in materials science?

- Comparative Study :

- Halogenated Derivatives : Replace methylsulfanyl with bromine to enhance dielectric properties (ε = 4.2 vs. 3.8 for non-halogenated) .

- Thermal Stability : Fluorinated analogs (e.g., 3,3'-difluoro derivatives) show 15% higher thermal stability via TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.